molecular formula C9H12N2O2 B1328886 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid CAS No. 914637-66-4

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid

Cat. No.: B1328886
CAS No.: 914637-66-4
M. Wt: 180.2 g/mol
InChI Key: KENUGPLNQCEXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused with an imidazole moiety and a carboxylic acid substituent. This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the carboxylic acid group and conformational flexibility from the azepine ring. The compound is synthesized via condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with 2-amino-1-arylethanones, followed by alkylation to form quaternary salts (e.g., bromides or chlorides) . These derivatives exhibit broad-spectrum antimicrobial activity, with some showing potency comparable to reference drugs against Staphylococcus aureus, Candida albicans, and Cryptococcus neoformans .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENUGPLNQCEXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors

The bicyclic imidazo[1,2-a]azepine core is commonly formed by intramolecular cyclization of appropriately substituted aminoalkyl precursors. This involves:

  • Starting from a linear aminoalkyl imidazole derivative or a related intermediate.
  • Inducing ring closure under acidic or basic conditions, often using heat or catalysts to promote cyclization.
  • The cyclization step forms the seven-membered azepine ring fused to the imidazole ring.

This method is supported by analogous syntheses of related imidazoazepine compounds, where cyclization is a key step to form the bicyclic framework.

Functional Group Introduction

The carboxylic acid group at the 3-position can be introduced by:

  • Carboxylation of a suitable precursor , such as a halogenated intermediate (e.g., 3-bromo derivative), followed by hydrolysis.
  • Alternatively, oxidation of a methyl or aldehyde substituent at the 3-position to the carboxylic acid.
  • Use of carbonylation reactions involving carbon monoxide under catalytic conditions to install the carboxyl group.

For example, 3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine can be synthesized first, then converted to the carboxylic acid via nucleophilic substitution and hydrolysis.

Use of Carbonyl Chloride Intermediates

A related compound, 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride, serves as a reactive intermediate in the synthesis of the carboxylic acid or its derivatives. Preparation involves:

  • Chlorination of the carboxylic acid or its precursor to form the acid chloride.
  • This intermediate can then be hydrolyzed or reacted with nucleophiles to yield the carboxylic acid or esters.

This approach allows for further functionalization and is common in medicinal chemistry for building complex molecules.

Representative Synthetic Route (Summary)

Step Reaction Type Starting Material/Intermediate Conditions/Notes Outcome
1 Cyclization Aminoalkyl imidazole precursor Acidic/basic catalysis, heat Formation of bicyclic imidazoazepine core
2 Halogenation (optional) 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine Bromination at 3-position 3-bromo derivative
3 Carboxylation/Hydrolysis 3-bromo intermediate Nucleophilic substitution, hydrolysis This compound
4 Acid chloride formation Carboxylic acid Chlorination (e.g., SOCl2) 3-carbonyl chloride intermediate
5 Functionalization Acid chloride Reaction with nucleophiles (alcohols, amines) Esters, amides, or other derivatives

Research Findings and Optimization

  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in related heterocyclic ring formations, suggesting potential for optimizing the cyclization step.
  • The choice of solvent (e.g., DMF, acetic acid) and temperature critically affects the cyclization efficiency and purity of the product.
  • Halogenated intermediates such as 3-bromo derivatives are stable and can be stored, facilitating stepwise synthesis and functionalization.
  • The carboxylic acid functionality is crucial for biological activity and can be selectively modified to generate derivatives for drug development.

Comparative Data Table of Key Intermediates and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group(s) Role in Synthesis
This compound C9H8N2O2 176.17 Carboxylic acid at 3-position Target compound
3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine C8H11BrN2 ~215 Bromine at 3-position Intermediate for carboxylation
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride C9H7ClN2O ~198.65 Acid chloride at 3-position Reactive intermediate for derivatization
3-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid C15H16N2O2 256.30 Phenyl substitution, carboxylic acid Related compound, used for analog synthesis

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in synthesis and application.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6,7,8,9-Tetrahydro-5H-imidazo

Biological Activity

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid is a bicyclic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and specific biological activities such as antimicrobial and antiviral effects. Additionally, this article presents data tables summarizing research findings and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of 178.19 g/mol. Its structure features a fused imidazole and azepine ring system that contributes to its diverse biological activities.

This compound exhibits various biochemical interactions:

  • Enzyme Interaction : This compound can act as an inhibitor or activator of specific enzymes by binding to their active sites. Such interactions can modulate metabolic pathways significantly .
  • Cell Signaling : It influences cell signaling pathways by interacting with proteins involved in signal transduction. This interaction can alter cellular responses to stimuli and affect gene expression.

The biological activity of this compound is mediated through several mechanisms:

  • Binding Interactions : The compound binds to enzymes and receptors, inhibiting or activating their functions. This can lead to changes in cellular processes such as metabolism and gene expression.
  • Phosphorylation Modulation : It can affect the phosphorylation status of signaling proteins, thereby altering downstream signaling events critical for cell function.
  • Gene Expression Alteration : By interacting with transcription factors or regulatory proteins, the compound can influence the expression of genes involved in growth, differentiation, and apoptosis.

Antimicrobial Activity

Research has shown that derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine exhibit significant antimicrobial properties:

  • Antibacterial Effects : Compounds derived from this structure have demonstrated activity against various bacterial strains including:
    • Staphylococcus aureus
    • Escherichia coli
    • Klebsiella pneumoniae
    • Acinetobacter baumannii
  • Antifungal Activity : The compound has also shown effectiveness against fungi such as Cryptococcus neoformans .

Antiviral Activity

Certain derivatives have exhibited potent antiviral activity against viruses such as influenza A H1N1. The structural modifications in these derivatives appear to enhance their efficacy against viral pathogens .

Data Tables

Biological ActivityTarget Organisms/PathogensReference
AntibacterialStaphylococcus aureus
Escherichia coli
Klebsiella pneumoniae
Acinetobacter baumannii
AntifungalCryptococcus neoformans
AntiviralInfluenza A H1N1

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of quaternary salts derived from 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine against clinical isolates. Results indicated a significant reduction in bacterial viability at sub-micromolar concentrations.
  • Antiviral Assessment : In vitro assays showed that derivatives of the compound inhibited viral replication in H1N1-infected cells by up to 85% when treated with optimized dosages.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide (C₇H₁₂ClN₅O) Structure: Replaces the imidazole ring with a triazole and incorporates a diazepine (seven-membered ring with two nitrogen atoms) instead of azepine. Properties: Lower molecular weight (217.657 g/mol) and reduced hydrophilicity due to the carboxamide group .
  • Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate hydrochloride (CAS: 2177258-44-3) Structure: Combines imidazo and diazepine rings with an ethyl ester substituent. Properties: Enhanced lipophilicity compared to the carboxylic acid derivative, impacting membrane permeability .

Substituent Variations

  • 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride

    • Structure : Replaces carboxylic acid with a sulphonyl chloride group.
    • Properties : Highly reactive electrophile used in coupling reactions; lower stability under aqueous conditions .
    • Applications : Intermediate for sulfonamide-based drug candidates .
  • 1,2-Diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (CAS: 352200-40-9)

    • Structure : Quaternary salt with phenyl substituents at positions 1 and 2.
    • Activity : Improved biofilm penetration and antimicrobial efficacy against Gram-positive bacteria due to cationic charge .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Aqueous Solubility (mg/mL) Key Functional Groups
Target compound C₉H₁₂N₂O₂ 180.21 1.2 12.5 Carboxylic acid
[1,2,4]Triazolo[4,3-d]diazepine analog C₇H₁₂ClN₅O 217.66 0.8 8.3 Carboxamide
Ethyl ester hydrochloride derivative C₁₀H₁₆ClN₃O₂ 245.71 2.1 3.7 Ester, quaternary ammonium
Sulphonyl chloride analog C₉H₁₁ClN₂O₂S 246.72 1.8 1.2 Sulphonyl chloride

*Predicted using Lipinski’s rule of five.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid derivatives?

  • Answer : The compound and its derivatives are synthesized via condensation reactions. For example, 3-aryl derivatives are obtained by reacting 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with 2-amino-1-arylethanones, followed by alkylation to form quaternary salts . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography.

Q. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structural integrity of this compound?

  • Answer : 1H^1H and 13C^{13}C NMR spectra provide detailed assignments of protons and carbons in the fused imidazo-azepine ring system. For example, characteristic chemical shifts for the carboxylic acid moiety (δ ~170 ppm in 13C^{13}C NMR) and azepine ring protons (δ 1.5–3.0 ppm in 1H^1H NMR) are critical for structural validation .

Q. What in vitro assays are suitable for preliminary screening of antibacterial activity for this compound?

  • Answer : Broth microdilution assays (e.g., MIC determination) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are standard. Agar diffusion methods can also assess zone-of-inhibition profiles. Evidence suggests quaternary salts of this scaffold exhibit moderate antifungal activity .

Advanced Research Questions

Q. How does the metabolic dependency of Mycobacterium tuberculosis on glycerol influence the observed activity of imidazo-azepine derivatives?

  • Answer : Certain derivatives (e.g., compound A039) show bactericidal activity in glycerol-containing media due to glycerol kinase (GlpK)-mediated metabolism. Resistance arises from frameshift mutations in glpK, which disrupt glycerol phosphate accumulation and ATP depletion. Activity is absent in acetate-based media, highlighting the need for carbon-source-specific experimental design .

Q. What analytical challenges arise in quantifying impurities in this compound, and how are they resolved?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is used to identify impurities (e.g., synthetic byproducts or degradation products). Reference standards (e.g., tert-butoxycarbonyl-protected analogs) aid in calibration. Exact mass spectrometry (HRMS) confirms molecular formulas (e.g., C13_{13}H19_{19}N3_3O4_4 for a derivative with m/z 281.31) .

Q. What strategies are effective in optimizing the pharmacological stability of this compound under physiological conditions?

  • Answer : Structural modifications, such as introducing tert-butoxycarbonyl (Boc) protecting groups, enhance stability against enzymatic degradation. Stability studies in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) assess hydrolysis resistance. Computational modeling (e.g., molecular docking) predicts metabolic hotspots for targeted modification .

Q. How do structural variations in the imidazo-azepine core impact biological activity?

  • Answer : Substitution at the 3-position (e.g., aryl groups) modulates lipophilicity and target binding. For example, electron-withdrawing groups (e.g., nitro) enhance antibacterial potency, while bulky substituents reduce membrane permeability. Structure-activity relationship (SAR) studies combine synthetic diversification with bioassay data to identify optimal pharmacophores .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activity data for imidazo-azepine derivatives?

  • Answer : Variability may arise from differences in assay conditions (e.g., media composition, bacterial strains). Reproducibility requires strict adherence to standardized protocols (e.g., CLSI guidelines). Cross-validation using orthogonal assays (e.g., time-kill kinetics vs. MIC) resolves conflicting results .

Methodological Resources

  • Synthetic Protocols : Condensation and alkylation steps for quaternary salt synthesis .
  • Analytical Techniques : NMR (structural confirmation), HRMS (exact mass), HPLC (purity) .
  • Biological Assays : Broth microdilution (MIC), whole-genome sequencing (resistance profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.